2-(Ethoxymethyl)pyrrolidine-1-carboximidamide
Description
Properties
IUPAC Name |
2-(ethoxymethyl)pyrrolidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-2-12-6-7-4-3-5-11(7)8(9)10/h7H,2-6H2,1H3,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGUJBIAPCVLPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-(Ethoxymethyl)pyrrolidine-1-carboximidamide are EGFR, BRAF, and CDK2 . These proteins play crucial roles in cell signaling pathways, regulating cell growth, proliferation, and survival.
Mode of Action
this compound interacts with its targets by inhibiting their activity. It has been shown to inhibit EGFR with IC50 values ranging from 96 to 127nM . It also exhibits potent inhibitory activity against BRAFV600E and CDK2 .
Biochemical Pathways
The inhibition of EGFR, BRAF, and CDK2 by this compound affects multiple biochemical pathways. These pathways are primarily involved in cell growth and proliferation. By inhibiting these targets, the compound disrupts these pathways, leading to a decrease in cancer cell proliferation .
Result of Action
The result of the action of this compound is a decrease in cancer cell proliferation. It has been shown to have potent antiproliferative activity against four cancer cell lines . The most effective derivative of the compound demonstrated potent anti-CDK2 action with an IC50 value of 12nM, which is 1.5-fold more potent than the reference dinaciclib .
Biological Activity
2-(Ethoxymethyl)pyrrolidine-1-carboximidamide is a chemical compound with potential biological activities that have garnered attention in medicinal chemistry and pharmacology. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with an ethoxymethyl group and a carboximidamide functional group. This unique structure contributes to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The ethoxymethyl group enhances the compound's solubility and permeability, facilitating its ability to cross cell membranes. The carboximidamide moiety is believed to participate in hydrogen bonding with target proteins, influencing various signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Studies suggest that derivatives of pyrrolidine compounds can protect against neurotoxicity induced by excitatory neurotransmitters such as NMDA. For instance, related compounds have shown the ability to reduce calcium influx and modulate receptor activity, which could be beneficial in neurodegenerative diseases .
- Antimicrobial Properties : Preliminary investigations indicate that compounds with similar structural features have demonstrated antimicrobial activity against various pathogens. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
- Anticancer Potential : Some studies have explored the efficacy of pyrrolidine derivatives in cancer models, suggesting that these compounds may inhibit tumor growth through apoptosis induction or cell cycle arrest mechanisms .
Case Studies
- Neuroprotective Activity : A study investigating the neuroprotective effects of related pyrrolidine derivatives demonstrated that certain compounds could significantly attenuate NMDA-induced cytotoxicity in vitro. These compounds were shown to improve cognitive functions in behavioral tests, suggesting their potential as therapeutic agents for neurodegenerative disorders .
- Antimicrobial Activity : Research on related pyrrolidine derivatives revealed promising results against Gram-positive and Gram-negative bacteria. The compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as new antimicrobial agents.
- Anticancer Activity : In vitro studies have shown that pyrrolidine derivatives can induce apoptosis in cancer cell lines. These findings highlight the importance of further exploration into the anticancer properties of this compound and its analogs .
Data Tables
Comparison with Similar Compounds
Table 2. Functional Group Impact
| Substituent | Hydrophobicity (LogP)* | Synthetic Complexity | Likely Applications |
|---|---|---|---|
| Ethoxymethyl (-OCH₂CH₃) | Moderate (~1.2) | Low | CNS-targeting drugs |
| Methoxymethyl (-OCH₃) | Lower (~0.8) | Low | Polar enzyme inhibitors |
| Trimethylsilyl | High (~3.5) | High | Protease inhibitors, PROTACs |
Research Findings
- Bioavailability : The ethoxymethyl group in 2-(Ethoxymethyl)pyrrolidine-1-carboximidamide likely enhances blood-brain barrier penetration compared to the methoxy analog, making it a candidate for neuroactive compounds .
- Synthetic Accessibility : Pyrrolidine derivatives are synthetically simpler than the piperidine-based analog in , which requires palladium catalysts and advanced purification .
- Structure-Activity Relationship (SAR) : Bulkier substituents (e.g., trimethylsilyl) in piperidine derivatives may improve target affinity but reduce metabolic stability .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(Ethoxymethyl)pyrrolidine-1-carboximidamide typically involves:
- Starting Material: Pyrrolidine or substituted pyrrolidine derivatives.
- Key Functionalization Steps: Introduction of the ethoxymethyl group at the 2-position of the pyrrolidine ring.
- Carboximidamide Formation: Conversion of the pyrrolidine nitrogen to a carboximidamide group through amidination reactions.
The process may involve protection/deprotection steps, use of alkylating agents, and amidine-forming reagents under controlled conditions.
While direct literature on this compound is limited, analogous compounds such as 4,4-difluoro-2-(methoxymethyl)pyrrolidine-1-carboximidamide provide insight into typical synthetic approaches. The following table summarizes key reaction parameters and yields from related pyrrolidine carboximidamide syntheses, which can be adapted or serve as a reference for the target compound:
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Alkylation | Pyrrolidine + ethoxymethyl halide (e.g., ethoxymethyl chloride or bromide) in base | 70-90 | Introduction of ethoxymethyl group at 2-position; base such as K2CO3 or NaH used |
| 2 | Amidination | Reaction with amidine source (e.g., cyanamide or amidine hydrochloride salts) under acidic or neutral conditions | 60-85 | Formation of carboximidamide group at nitrogen; often requires heating or catalysts |
| 3 | Purification | Crystallization, column chromatography | - | Ensures purity and isolation of the target compound |
Detailed Synthetic Route Example
A plausible synthetic route based on analogous compounds involves:
Step 1: Alkylation of Pyrrolidine
- React pyrrolidine with ethoxymethyl halide (e.g., ethoxymethyl chloride) in the presence of a base such as potassium carbonate.
- Solvent: Acetone or acetonitrile.
- Temperature: Room temperature to 50°C.
- Duration: 2–6 hours.
- Outcome: Formation of 2-(ethoxymethyl)pyrrolidine intermediate.
Step 2: Formation of Carboximidamide Group
- Treat the alkylated pyrrolidine with an amidinating agent such as cyanamide or 1H-pyrazole-1-carboximidamide hydrochloride.
- Use of bases like triethylamine or N,N-diisopropylethylamine to facilitate the reaction.
- Solvent: Water, DMF, or acetonitrile.
- Temperature: Room temperature to 60°C.
- Duration: 2–48 hours depending on conditions.
- Outcome: Conversion to this compound.
Step 3: Isolation and Purification
- The crude product is isolated by filtration or extraction.
- Purification by recrystallization from solvents such as ethyl acetate, hexane, or isopropanol/water mixtures.
- Final product obtained as a white solid with high purity.
Research Findings and Data from Analogous Compounds
| Parameter | Value/Observation | Source/Example |
|---|---|---|
| Alkylation Yield | 70–90% | Typical yields for alkylation of pyrrolidine derivatives with alkyl halides |
| Amidination Yield | 60–85% | Reported yields for amidination using amidine hydrochloride salts and bases |
| Reaction Solvents | Acetone, acetonitrile, DMF, water | Common solvents for alkylation and amidination steps |
| Reaction Temperature | 20–62°C | Mild to moderate temperatures to optimize yield and minimize side reactions |
| Reaction Time | 2 hours to 48 hours | Depends on reagent reactivity and solvent system |
| Purification Methods | Crystallization, filtration, column chromatography | Ensures isolation of pure target compound |
| Analytical Data | NMR, MS, melting point, elemental analysis | Used to confirm structure and purity |
Comparative Table of Preparation Conditions from Related Literature
| Compound | Alkylation Base | Amidination Agent | Solvent(s) | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 4,4-Difluoro-2-(methoxymethyl)pyrrolidine-1-carboximidamide | K2CO3 | Fluorinating agents + amidine precursors | Acetone | RT to 50 | Multi-step | Not specified | Multi-step synthesis with fluorination |
| 1H-Pyrazole-1-carboximidamide derivatives | K2CO3, DMAP, Et3N | Di-tert-butyl dicarbonate, amidine salts | Acetone, THF, DMF | 20–62 | 2–48 hours | 74.8–88 | Amidination under mild conditions |
| N-tert-butoxycarbonyl-pyrazole-1-carboxamidine | N-ethyl-N,N-diisopropylamine | Di-tert-butyl dicarbonate | DCM, hexane, ethyl acetate | 20 | 3–20 hours | 74.8–84 | Protection and amidination steps |
Notes on Process Optimization and Challenges
- Reaction Selectivity: Controlling the regioselectivity of alkylation on the pyrrolidine ring is critical to avoid side products.
- Purity: Amidination reactions can lead to multiple side products; careful purification is necessary.
- Reagent Choice: The choice of amidinating agent and base influences yield and reaction time.
- Solvent Effects: Polar aprotic solvents (e.g., DMF) often improve amidination efficiency.
- Temperature Control: Mild temperatures favor higher selectivity and reduce decomposition.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
